1-Pyrenebutyrylcholine
Overview
Description
1-Pyrenebutyrylcholine is a fluorescent probe used extensively in the study of the cholinergic system. This compound is particularly valuable for its ability to visualize synapses and acetylcholine receptor sites through fluorescence microscopy. It has been studied for its nondepolarizing, reversible blocking action at the neuromuscular junction, making it a significant tool in neurobiology and biophysics .
Preparation Methods
The synthesis of 1-Pyrenebutyrylcholine involves several steps:
Synthesis of 1-Pyrene-butyrylchloride: This is achieved by reacting 1-pyrene-butyric acid with oxalyl chloride in dry chloroform.
Formation of this compound: The resulting 1-pyrene-butyrylchloride is then reacted with choline in the presence of a suitable base to yield this compound.
Chemical Reactions Analysis
1-Pyrenebutyrylcholine undergoes various chemical reactions, primarily involving its fluorescent properties:
Oxidation and Reduction: These reactions can alter the fluorescence intensity and lifetime of the compound, which is crucial for its application as a probe.
Substitution Reactions: These can modify the functional groups attached to the pyrene moiety, potentially altering its binding affinity and specificity for acetylcholine receptors.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
1-Pyrenebutyrylcholine exerts its effects by binding to acetylcholine receptor sites at the neuromuscular junction. This binding is nondepolarizing and reversible, meaning it blocks the receptor without causing prolonged activation. The compound’s fluorescence properties allow for the visualization of these interactions, providing insights into receptor distribution and dynamics .
Comparison with Similar Compounds
1-Pyrenebutyrylcholine is unique due to its specific application as a fluorescent probe for the cholinergic system. Similar compounds include:
1-Pyrenebutyric acid: This compound shares the pyrene moiety but lacks the choline group, making it less specific for acetylcholine receptors.
1-Dimethylaminonaphthalene-5-sulfonamidoethyltrimethylammonium perchlorate: Another fluorescent probe used for studying acetylcholine receptors, but with a shorter fluorescence lifetime and more complex pharmacological activity.
These comparisons highlight the specificity and utility of this compound in neurobiological research.
Properties
IUPAC Name |
trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYVZSJAWYAJHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972920 | |
Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57440-79-6 | |
Record name | 1-Pyrenebutyrylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057440796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.